

# Navigating the Therapeutic Landscape of DS-1040: A Comparative Analysis of Dosage Efficacy

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## Compound of Interest

Compound Name: DS-1040 Tosylate

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This guide provides a comprehensive comparison of the efficacy of DS-1040 at different dosages, drawing upon available data from preclinical and clinical studies. DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of the body's natural clot-dissolving process. By inhibiting TAFIa, DS-1040 aims to enhance endogenous fibrinolysis, offering a potential therapeutic strategy for various thrombotic diseases. This document is intended for researchers, scientists, and drug development professionals interested in the clinical development of this novel fibrinolysis-enhancing agent.

## Efficacy Data Summary

The clinical development of DS-1040 has explored a range of intravenous dosages across different patient populations, primarily in the context of thromboembolic diseases. The following tables summarize the key efficacy and safety findings from published studies.

### Table 1: Pharmacodynamic Effects of DS-1040 in Healthy Volunteers

Dosage Range (IV)	Key Pharmacodynamic Endpoints	Study Population	Reference
0.1 mg - 40 mg (single ascending doses)	- Substantial dose-dependent and time-dependent decrease in TAFIa activity.- Increase in D-dimer levels in some individuals, indicative of endogenous fibrinolysis.- No significant effect on bleeding time, coagulation parameters, or platelet aggregation.	Healthy young (18-45 years) and elderly (65-75 years) subjects (N=103)	[1]

**Table 2: Efficacy and Safety of DS-1040 in Patients with Acute Ischemic Stroke (AIS)**

Dosage (IV)	Primary Efficacy Endpoints	Primary Safety Endpoints	Study Population	Reference
0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg (single dose)	No clear dose-response relationship observed for D-dimer levels and TAFIa activity.	- No cases of symptomatic intracranial hemorrhage (ICH) or major extracranial bleeding.- One drug-related subarachnoid hemorrhage in the 0.6 mg group.	Japanese patients with AIS undergoing thrombectomy (N=41)	<a href="#">[2]</a> <a href="#">[3]</a>

**Table 3: Efficacy and Safety of DS-1040 in Patients with Acute Pulmonary Embolism (PE)**

Dosage Range (IV)	Primary Efficacy Endpoints	Primary Safety Endpoints	Study Population	Reference
20 mg - 80 mg (ascending doses)	- No significant difference in thrombus volume reduction compared to placebo.- No significant difference in the change from baseline right-to-left ventricular dimensions compared to placebo.	- Primary endpoint (major or clinically relevant nonmajor bleeding) occurred in 4.6% of DS-1040 patients vs. 2.6% in placebo.- One major bleeding event in the 80 mg group.	Patients with intermediate-risk PE (N=125)	<a href="#">[4]</a>

## Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to contextualize the presented data.

### First-in-Human Study in Healthy Volunteers

- Study Design: A randomized, placebo-controlled, three-part, single-ascending dose Phase 1 study.
- Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.
- Intervention: Single intravenous infusions of DS-1040 ranging from 0.1 mg to 40 mg, or placebo. The infusions were administered over 0.5 hours or as a 24-hour continuous infusion.
- Key Assessments:

- Pharmacokinetics: Plasma concentrations of DS-1040 were measured at various time points.
- Pharmacodynamics: TAFIa activity, D-dimer levels, 50% clot lysis time, coagulation parameters, and platelet aggregation were assessed.[1]
- Safety: Adverse events, vital signs, and bleeding time were monitored throughout the study.

## Study in Japanese Patients with Acute Ischemic Stroke

- Study Design: A Phase 1, multicenter, randomized, double-blind, placebo-controlled, sequential-cohort study.[2][3]
- Participants: 41 Japanese patients with acute ischemic stroke due to large vessel occlusion, who were planned for thrombectomy within 8 hours of symptom onset.[2][3]
- Intervention: A single intravenous infusion of placebo or DS-1040 at doses of 0.6 mg, 1.2 mg, 2.4 mg, or 4.8 mg.[2][3]
- Key Assessments:
  - Primary Safety Endpoints: Incidence of intracranial hemorrhage (ICH) within 36 hours and major extracranial bleeding within 96 hours of treatment initiation.[2][3]
  - Pharmacokinetics and Pharmacodynamics: Plasma exposure of DS-1040, D-dimer levels, and TAFIa activity were measured.[2][3]
  - Clinical Outcomes: Stroke severity and disability were assessed using various scales.[3]

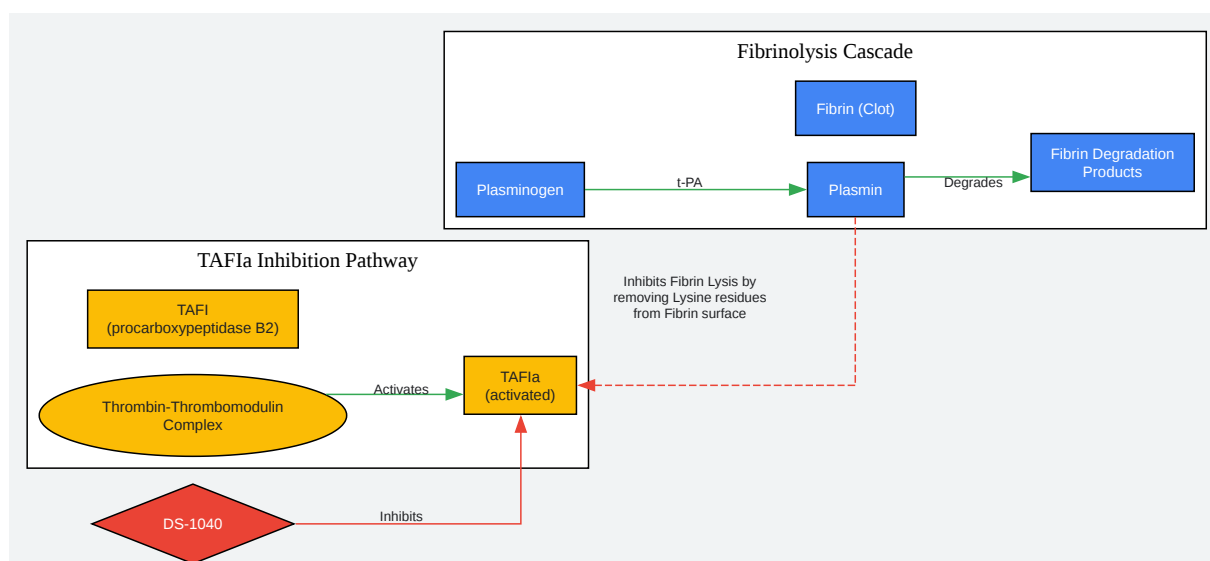
## Study in Patients with Acute Pulmonary Embolism

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 1b study.[4]
- Participants: 125 patients with intermediate-risk pulmonary embolism.[4]

- Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin.[4]
- Key Assessments:
  - Primary Safety Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[4]
  - Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[4]

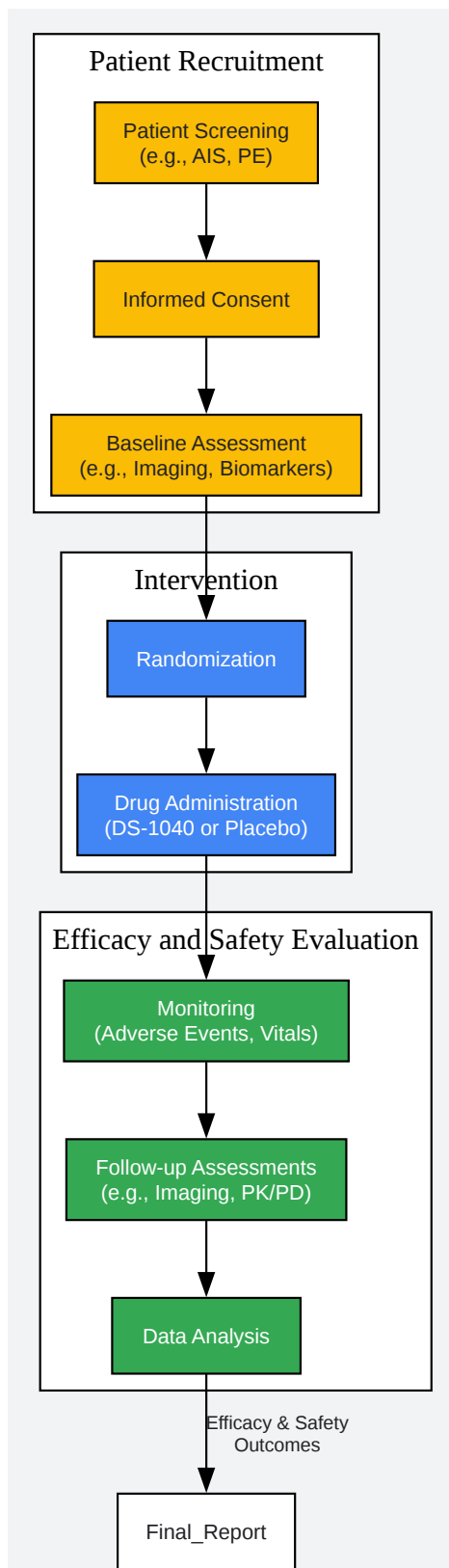
## Visualized Pathways and Workflows

To further elucidate the mechanism of action and the experimental approach for evaluating DS-1040, the following diagrams are provided.



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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.



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Caption: Generalized experimental workflow for a clinical trial of DS-1040.

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## References

- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
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